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molecular formula C10H13Cl3N2 B3376421 1-(2,5-Dichlorophenyl)piperazine hydrochloride CAS No. 119438-13-0

1-(2,5-Dichlorophenyl)piperazine hydrochloride

Cat. No. B3376421
M. Wt: 267.6 g/mol
InChI Key: LHJNEDCRXXPMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852019

Procedure details

7.14 g of bis(2-chloroethyl)amine hydrochloride was suspended in 70 ml of butanol and 6.48 g of 2,5-dichloroaniline was added thereto at room temperature. After heating under reflux for 48 hours, the reaction mixture was cooled and 5.52 g of potassium carbonate was added. After heating under reflux for additional 24 hours, the insoluble matters were filtered off and the filtrate was concentrated. Then the obtained residue was extracted with chloroform and a saturated aqueous solution of sodium hydrogencarbonate. The extract was washed with water and a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate. After evaporating the solvent, the residue was purified by silica gel column chromatography (100 g, chloroform:methanol=50:1-30:1). The product was converted into hydrochloride by adding a 1N hydrochloric acid/ethanol solution to thereby give 1.41 g of the title compound.
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step Two
Quantity
5.52 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[Cl:9][C:10]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:11]=1[NH2:12].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[ClH:2].[Cl:9][C:10]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:11]=1[N:12]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
7.14 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Step Two
Name
Quantity
6.48 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)Cl
Step Three
Name
Quantity
5.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for additional 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the insoluble matters were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
EXTRACTION
Type
EXTRACTION
Details
Then the obtained residue was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (100 g, chloroform:methanol=50:1-30:1)
ADDITION
Type
ADDITION
Details
by adding a 1N hydrochloric acid/ethanol solution

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=C1)Cl)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.41 g
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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